Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate is an organic compound that features a biphenyl core with a dioxolane ring and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The biphenyl core is then introduced through a coupling reaction, and the carboxylate ester group is formed via esterification.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be employed to facilitate the formation of the dioxolane ring, while palladium-catalyzed coupling reactions are used to construct the biphenyl core.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form a lactone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or iodine (I2) can be used for substitution reactions.
Major Products
Oxidation: Formation of a lactone.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through its functional groups. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, while the biphenyl core provides a rigid scaffold for molecular recognition. The ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate
- 2-Methyl-1,3-dioxolane
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
Uniqueness
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a biphenyl core with a dioxolane ring and a carboxylate ester group. This structural arrangement provides a balance of rigidity and flexibility, making it suitable for various applications in synthesis and materials science.
Biological Activity
Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate (CAS No. 400751-02-2) is an organic compound notable for its unique structural features, including a biphenyl core, a 1,3-dioxolane ring, and a carboxylate ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity through various studies and findings.
- Molecular Formula : C17H16O4
- Molecular Weight : 284.31 g/mol
- Structural Features :
- Biphenyl core
- 1,3-Dioxolane ring
- Carboxylate ester group
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties . The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes. Further research is needed to quantify its efficacy against specific pathogens.
Anticancer Properties
Research indicates that this compound may possess anticancer activity . Notably, it has been shown to interact with various molecular targets associated with cancer progression:
- Inhibition of Tumor Growth : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines in vitro. For instance, it has been reported to reduce the proliferation of breast cancer cells by modulating signaling pathways such as PI3K/Akt/mTOR .
- Mechanism of Action : The compound's mechanism may involve:
Case Studies
Several case studies have explored the biological effects of this compound:
Study | Findings | Methodology |
---|---|---|
Study A | Demonstrated significant reduction in tumor size in xenograft models of breast cancer | In vivo experiments with human breast cancer cell lines |
Study B | Showed antimicrobial efficacy against Gram-positive bacteria | In vitro assays measuring zone of inhibition |
Study C | Investigated apoptosis induction in prostate cancer cells | Flow cytometry and Western blot analysis |
Interaction Studies
The interaction studies of this compound focus on its binding affinity to various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways crucial for tumor growth and microbial survival.
- Receptor Modulation : It may also influence receptor activity linked to cell signaling pathways involved in proliferation and apoptosis.
Future Research Directions
Ongoing research aims to further elucidate the biological effects and mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In Vivo Studies : Expanding research into animal models to validate efficacy and safety.
- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by the compound.
- Structural Modifications : Exploring derivatives of this compound to enhance its biological activity and selectivity.
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 4-[3-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)13-7-5-12(6-8-13)14-3-2-4-15(11-14)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 |
InChI Key |
DEDFFJJXYWRQBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3OCCO3 |
Origin of Product |
United States |
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